3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Description

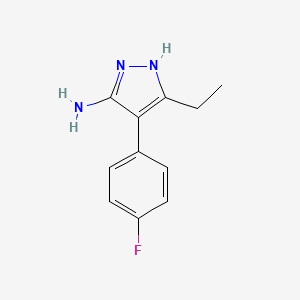

3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4-fluorophenyl group at position 4 and an ethyl substituent at position 3 of the pyrazole ring (molecular formula: C₁₂H₁₄FN₃) .

Properties

IUPAC Name |

5-ethyl-4-(4-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSXGBQBODSZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent, with heating to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as transition metals or organocatalysts may be employed to optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Electrophiles like alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine:

Scientific Research Applications

This compound is a pyrazole derivative with diverse applications in medicinal chemistry, drug discovery, and materials science .

Pyrazolo[1,5-a]pyrimidines Synthesis: Pyrazolo[1,5-a]pyrimidines can be created using pyrazoles, and these compounds are useful in optical applications .

ATP synthesis inhibitors: Analogs of pyrazolopyrimidine have been studied as ATP synthesis inhibitors of Mycobacterium tuberculosis .

Pyrazole derivatives in biological activities: Pyrazole derivatives have potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer research. Some pyrazole derivatives have demonstrated antimicrobial properties, with in vitro evaluations showing inhibition zones against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects.

** বিরোধী প্রদাহজনক :** Pyrazolone derivatives are designed and explored as anti-inflammatory candidates .

PPAR Agonist: 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid is a potent triple-acting PPARα, -γ, and -δ agonist .

** Investigational tool:** Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .

N-Heterocycle Synthesis: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be used as a potential bioactive N-heterocycle through a simple and efficient one-pot reductive amination .

Mechanism of Action

The mechanism of action of 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Below, 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine is compared to structurally related compounds based on substituent positions, electronic effects, and reported activities.

Substituent Effects at Position 3

The 3-position substituent significantly impacts biological activity and physicochemical properties:

Key Observations :

- Trifluoromethyl and tert-butyl groups enhance metabolic stability but may reduce solubility .

- Pyridinyl substituents introduce hydrogen-bonding capabilities, critical for kinase inhibition .

Substituent Effects at Position 4

The 4-fluorophenyl group at position 4 is a common feature in kinase inhibitors. Comparisons with analogs bearing different aryl groups highlight its role:

Biological Activity

3-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action and potential applications in drug development.

The molecular formula of this compound is C11H12FN3, featuring a pyrazole ring substituted with an ethyl group and a fluorophenyl moiety. This structural configuration contributes to its biological activity by facilitating interactions with various molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties.

In Vitro Studies:

- Minimum Inhibitory Concentration (MIC): The compound showed effective inhibition against several pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Inhibition: It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Strong antibacterial |

| Staphylococcus epidermidis | 0.25 | 0.30 | Strong antibacterial |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

- Mechanism: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, showing up to 85% reduction at concentrations of 10 μM compared to standard drugs like dexamethasone .

Anticancer Potential

This compound also demonstrates promising anticancer activity:

Cell Proliferation Inhibition:

- In studies involving various cancer cell lines (e.g., A549, MCF-7), it exhibited IC50 values ranging from 2.28 to 6.38 μM, indicating significant potential as an anticancer agent .

Mechanism of Action:

- The compound induces oxidative stress by generating reactive oxygen species (ROS) within cancer cells, leading to apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition: It binds to the active sites of enzymes involved in critical metabolic pathways, inhibiting their function.

- Receptor Modulation: The compound may interact with various receptors, altering signaling pathways that influence cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

- Antimicrobial Evaluation: A comprehensive study evaluated multiple pyrazole derivatives for their antimicrobial efficacy against common pathogens, highlighting the superior performance of compounds similar to this compound .

- Anti-cancer Studies: Investigations into the anticancer properties revealed substantial inhibition of tumor growth in vitro, supporting further exploration for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.